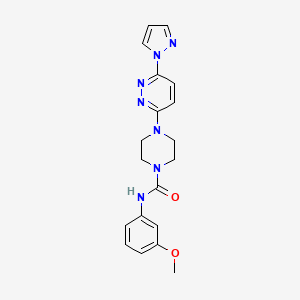
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, commonly known as CFM-4 or CFM-4H, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
CFM-4 has shown potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, CFM-4 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurobiology, CFM-4 has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders such as epilepsy. CFM-4 has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes and inflammation.
Mecanismo De Acción
The mechanism of action of CFM-4 is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of certain enzymes involved in cellular signaling pathways. CFM-4 has been shown to selectively target certain ion channels, such as TRPC3 and TRPC6, which are involved in calcium signaling and have been implicated in various diseases. CFM-4 has also been found to inhibit the activity of certain enzymes, such as JNK and IKK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CFM-4 has been shown to have various biochemical and physiological effects, depending on the specific context and experimental conditions. In cancer cells, CFM-4 has been found to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. In neurons, CFM-4 has been shown to modulate calcium signaling and synaptic transmission, which may have implications for the treatment of neurological disorders. CFM-4 has also been found to have anti-inflammatory effects, which may be mediated through the inhibition of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-4 has several advantages for lab experiments, including its selectivity for certain ion channels and enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential applications in various scientific fields. However, CFM-4 also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. These limitations may need to be taken into consideration when designing experiments involving CFM-4.
Direcciones Futuras
There are several future directions for research involving CFM-4, including the development of more potent and selective analogs, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. Additionally, CFM-4 may have potential applications in other scientific fields, such as materials science and catalysis, which have not yet been explored. Further research on CFM-4 may lead to new insights into its biological activity and potential applications.
Métodos De Síntesis
CFM-4 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluorobenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of nicotinoyl chloride. The resulting compound can be purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(19)8-15(12)18/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHKZNQQLNUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

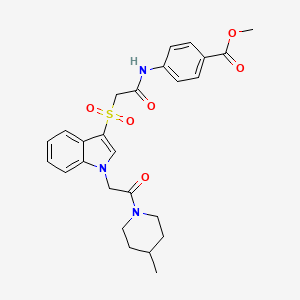
![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)
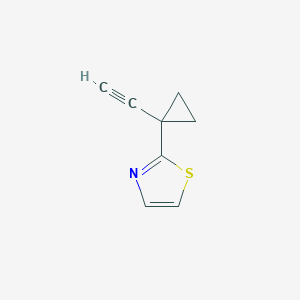
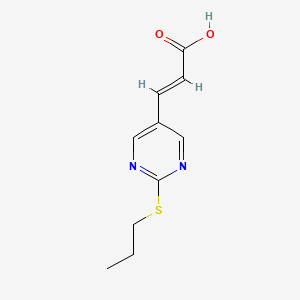
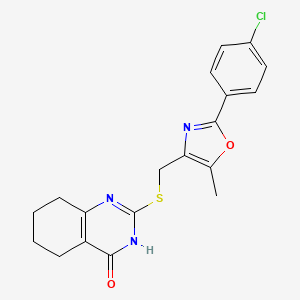
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)



![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
